molecular formula C14H24N4O3S B2808257 6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine CAS No. 2034479-62-2

6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine

Cat. No.: B2808257
CAS No.: 2034479-62-2
M. Wt: 328.43
InChI Key: KNXFLTXEXLLYFQ-UHFFFAOYSA-N
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Description

“6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” typically involves multiple steps, including the formation of the pyridazine core, the introduction of the butylsulfonyl group, and the attachment of the pyrrolidine moiety. Common reagents used in these steps may include:

  • Pyridazine precursors
  • Butylsulfonyl chloride
  • Pyrrolidine derivatives
  • Catalysts such as palladium or copper complexes

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

  • High-throughput screening of reaction conditions
  • Use of continuous flow reactors
  • Implementation of purification techniques such as crystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

“6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” may be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of pyridazine are often explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Pyridazine derivatives with different substituents
  • Compounds with similar functional groups, such as sulfonyl or pyrrolidine groups

Uniqueness

The uniqueness of “6-((1-(butylsulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyridazin-3-amine” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

6-(1-butylsulfonylpyrrolidin-3-yl)oxy-N,N-dimethylpyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3S/c1-4-5-10-22(19,20)18-9-8-12(11-18)21-14-7-6-13(15-16-14)17(2)3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXFLTXEXLLYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(C1)OC2=NN=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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